(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-23(2,3)20-15-30-22(26-20)27-21(28)17(13-24)12-16-7-9-19(10-8-16)29-14-18-6-4-5-11-25-18/h4-12,15H,14H2,1-3H3,(H,26,27,28)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIXGRQZSUAJEI-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=N3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Coupling with Pyridine Derivative: The pyridine moiety is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Final Condensation: The final step involves the condensation of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Formation of the α,β-Unsaturated Cyanoamide Backbone
The α,β-unsaturated cyanoamide scaffold is synthesized via Knoevenagel condensation between a substituted benzaldehyde derivative and a cyanoacetamide.
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Reaction Conditions :
Mechanism :
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Deprotonation of the cyanoacetamide to form an enolate.
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Nucleophilic attack on the aldehyde carbonyl.
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Elimination of water to form the α,β-unsaturated system.
Amide Bond Formation
The thiazole-2-amine moiety is coupled to the cyanoacrylic acid intermediate via amide coupling :
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Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane .
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Conditions : Room temperature, 12–24 hours.
Side Reaction Mitigation :
Cyano Group (-C≡N)
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Hydrolysis :
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Reduction :
Enamide (α,β-Unsaturated Amide)
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Michael Addition :
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Photochemical [2+2] Cycloaddition :
Thiazole Ring
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Electrophilic Substitution :
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Ring-Opening :
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous media:
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Hydrolytic Degradation :
Functionalization of the Pyridinylmethoxy Group
The pyridin-2-ylmethoxy substituent undergoes O-dealkylation under reductive conditions:
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Reagents : H₂/Pd-C or LiAlH₄.
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Application : This reaction enables further conjugation (e.g., PEGylation for solubility enhancement).
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Research indicates that compounds similar to (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The incorporation of the thiazole ring enhances the cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano derivatives. Key findings include:
- Thiazole Ring : Essential for biological activity; modifications can lead to increased potency.
- Pyridine Substituent : Enhances interaction with biological targets, improving selectivity and reducing side effects.
A detailed SAR analysis can guide further modifications to improve pharmacokinetic properties and therapeutic effectiveness.
Case Studies
- In Vivo Studies on Anticancer Activity
- Anti-inflammatory Evaluation
Mechanism of Action
The mechanism of action of (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and cyano group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-phenylprop-2-enamide: Lacks the pyridine moiety, which may affect its reactivity and biological activity.
(Z)-N-(4-methyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide: Similar structure but with a methyl group instead of a tert-butyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the thiazole ring and the pyridine moiety in (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its antimicrobial and anticancer activities, along with relevant structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole ring and a cyano group, which are known to enhance biological activity. Its molecular formula is with a molecular weight of 418.5 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . A study investigating various thiazole derivatives reported that modifications in the side chains significantly influenced their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds with multiple heteroatoms showed enhanced antibacterial efficacy .
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various pathogens:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 4 |
| Compound B | C. difficile | 4 |
| Compound C | E. coli | 16 |
| (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano... | TBD | TBD |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, certain thiazole-based compounds have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The compound under investigation has shown promise in preliminary studies, suggesting it may inhibit specific cancer pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often linked to their structural features. The presence of the tert-butyl group enhances lipophilicity, potentially improving cellular uptake. Moreover, the cyano group may contribute to the compound's reactivity and interaction with biological targets .
A study focused on SAR indicated that variations in substituents on the thiazole ring can lead to significant differences in antimicrobial and anticancer activities. For instance, compounds with longer alkyl chains or additional nitrogen atoms in their structure exhibited superior activity against resistant bacterial strains .
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano... was tested against MRSA and showed promising results with an MIC comparable to leading antibiotics .
- Anticancer Activity : Another investigation reported that a related thiazole derivative exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating potent activity .
Q & A
Basic Research Questions
Q. How can the purity of (Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide be optimized during synthesis?
- Methodological Answer : Multi-step synthesis typically involves monitoring reaction progress via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography. For intermediates like substituted aniline derivatives, iron powder reduction under acidic conditions ensures high yield . Post-synthesis, reverse-phase HPLC with UV detection (λ = 254 nm) can verify purity >98% .
Q. What spectroscopic techniques are critical for confirming the stereochemistry (Z-configuration) of the prop-2-enamide moiety?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is essential to confirm the Z-configuration by identifying spatial proximity between the cyano group and adjacent aromatic protons. X-ray crystallography further validates the stereochemistry, as seen in structurally analogous enamide derivatives .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) for initial solubilization, followed by dilution in PBS (pH 7.4). For stability, lyophilized formulations with cyclodextrin-based excipients (e.g., HP-β-CD) improve aqueous solubility without altering bioactivity .
Advanced Research Questions
Q. What strategies mitigate enantiomeric impurities in the thiazol-2-yl intermediate during synthesis?
- Methodological Answer : Chiral resolution using amylose-based chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC achieves >99% enantiomeric excess. Kinetic resolution via asymmetric catalysis (e.g., BINOL-derived phosphoric acids) can also suppress racemization during condensation steps .
Q. How does the pyridin-2-ylmethoxy group influence target binding affinity in kinase inhibition assays?
- Methodological Answer : Structure-activity relationship (SAR) studies using alanine scanning mutagenesis on kinase ATP-binding pockets reveal hydrogen bonding between the pyridinyl oxygen and conserved lysine residues. Competitive binding assays (IC₅₀) with radiolabeled ATP analogs quantify affinity changes when substituting the methoxy group .
Q. What computational methods predict metabolic stability of this compound in hepatic microsomes?
- Methodological Answer : Density Functional Theory (DFT) calculations identify electron-deficient regions prone to cytochrome P450-mediated oxidation. Molecular docking with CYP3A4 isoforms (PDB: 5VBU) highlights metabolic hotspots. In vitro validation uses LC-MS/MS to quantify depletion rates in human liver microsomes (HLM) .
Data Contradiction Analysis
Q. Conflicting reports on the role of tert-butyl groups in thermal stability: How to resolve this?
- Analysis : Some studies suggest tert-butyl substituents enhance stability via steric hindrance , while others note reduced stability due to electron-donating effects. Thermogravimetric analysis (TGA) under nitrogen (10°C/min) resolves this: The tert-butyl group in thiazole derivatives increases decomposition temperature (Td) by ~40°C compared to methyl analogs, confirming its stabilizing role .
Q. Discrepancies in reported IC₅₀ values for analogous compounds: How to standardize assays?
- Analysis : Variability arises from assay conditions (e.g., ATP concentrations, incubation time). Standardization using the ADP-Glo™ Kinase Assay with fixed ATP (1 mM) and pre-incubation (30 min at 25°C) minimizes discrepancies. Normalize data against staurosporine as a reference inhibitor .
Methodological Optimization Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
